molecular formula C8H10BNO2 B14029415 5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B14029415
M. Wt: 162.98 g/mol
InChI Key: UREFGLPDVAPGJW-UHFFFAOYSA-N
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Description

1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE is a heterocyclic compound that contains a boron atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with a boron reagent in the presence of a base and a catalyst in an organic solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, esters, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE is unique due to the presence of a boron atom within its structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

1-hydroxy-3-methyl-3H-2,1-benzoxaborol-5-amine

InChI

InChI=1S/C8H10BNO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,10H2,1H3

InChI Key

UREFGLPDVAPGJW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)N)C(O1)C)O

Origin of Product

United States

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